

Synthesis and characterization of 4-Bromofuran-2-one

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Bromofuran-2-one

CAS No.: 56634-50-5

Cat. No.: B1279700

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An In-depth Technical Guide to the Synthesis and Characterization of **4-Bromofuran-2-one**

Abstract

4-Bromofuran-2-one, a member of the butenolide class of heterocyclic compounds, serves as a versatile intermediate in synthetic organic chemistry and a key building block for various biologically active molecules. Its strategic importance stems from the presence of multiple reactive sites: an electrophilic α,β -unsaturated lactone system and a bromine atom poised for substitution or cross-coupling reactions. This guide provides a comprehensive overview of a reliable synthetic protocol for **4-Bromofuran-2-one**, detailed methodologies for its structural characterization, and the underlying scientific principles that govern these procedures. Designed for researchers and drug development professionals, this document integrates established chemical knowledge with practical, field-proven insights to ensure both reproducibility and a deep understanding of the target molecule.

Introduction and Strategic Importance

The 2(5H)-furanone core is a privileged scaffold found in numerous natural products and pharmacologically active compounds. These heterocycles exhibit a wide range of biological

activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1] The introduction of a bromine atom at the C4-position, as in **4-Bromofuran-2-one**, significantly enhances its synthetic utility. This modification allows for the facile introduction of aryl, alkyl, or other functional groups via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] Consequently, **4-Bromofuran-2-one** is not merely a compound but a strategic platform for generating molecular diversity in the pursuit of novel therapeutic agents and functional materials.

Synthesis of 4-Bromofuran-2-one

The preparation of **4-Bromofuran-2-one** can be approached through several routes, including the halolactonization of 2,3-allenoic acids or the halogenation of stannylated precursors.[2][3] However, a more direct and fundamentally instructive method involves the selective bromination of the parent 2(5H)-furanone (also known as γ -crotonolactone). This approach, detailed below, is a two-step, one-pot sequence involving an electrophilic addition followed by an elimination.

Principle of the Synthesis

The synthesis hinges on the reactivity of the alkene moiety within the 2(5H)-furanone ring. The process unfolds in two key stages:

- **Electrophilic Addition:** Molecular bromine (Br_2) acts as an electrophile, adding across the C3-C4 double bond of the furanone. This reaction proceeds via a cyclic bromonium ion intermediate, which is then opened by the bromide ion (Br^-) to yield a more stable, albeit transient, dibrominated lactone.
- **Dehydrobromination:** A non-nucleophilic base, such as triethylamine (Et_3N), is introduced. It selectively abstracts a proton from the C3 position, initiating an E2 (elimination, bimolecular) reaction. This concerted step expels a bromide ion from the C4 position and re-establishes the double bond, now conjugated with the carbonyl group, to yield the final product, **4-Bromofuran-2-one**.^[1]

The choice of a non-nucleophilic base is critical to prevent unwanted side reactions, such as the opening of the lactone ring. Triethylamine is ideal as its steric bulk disfavors nucleophilic attack at the carbonyl carbon.

Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

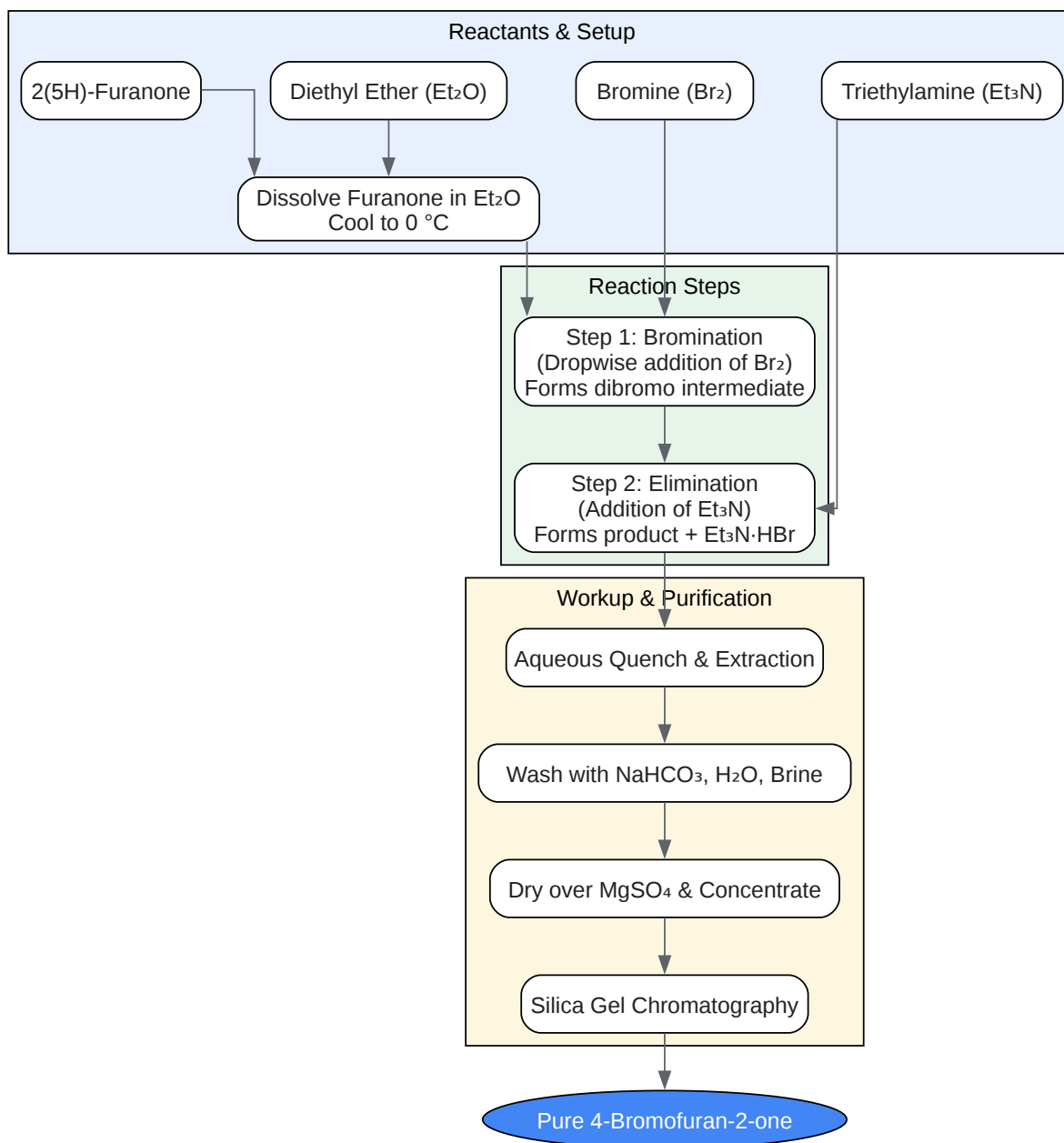
- 2(5H)-Furanone (CAS 497-23-4)
- Bromine (Br₂)
- Triethylamine (Et₃N)
- Diethyl ether (Et₂O), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

- **Reaction Setup:** In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2(5H)-furanone (1.0 equiv) in anhydrous diethyl ether (approx. 0.2 M concentration).
- **Bromination:** Cool the solution to 0 °C using an ice bath. Slowly add a solution of bromine (1.05 equiv) in diethyl ether dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C throughout the addition. The characteristic red-brown color of bromine should dissipate as it reacts.
- **Elimination:** After the bromine addition is complete, continue stirring the mixture at 0 °C for an additional 15 minutes. Then, add triethylamine (1.2 equiv) dropwise. A white precipitate of triethylammonium bromide (Et₃N·HBr) will form.

- **Workup:** Allow the reaction mixture to warm to room temperature and stir for 1 hour. Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- **Extraction and Washing:** Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine. This removes any unreacted acid and salts.
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **4-Bromofuran-2-one** as a solid.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **4-Bromofuran-2-one**.

Characterization of 4-Bromofuran-2-one

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized product. A combination of physical property measurements and spectroscopic analyses provides a complete and validated profile of the molecule.

Physical and Chemical Properties

The fundamental properties of **4-Bromofuran-2-one** are summarized below.

Property	Value	Source
Chemical Formula	C ₄ H ₃ BrO ₂	[4]
Molecular Weight	162.97 g/mol	[4]
CAS Number	56634-50-5	[4]
Appearance	Solid	[5]
InChI Key	GQSKFTFPHAXZSA- UHFFFAOYSA-N	

Spectroscopic Data

Spectroscopy provides unambiguous evidence of molecular structure. The expected data for **4-Bromofuran-2-one** are detailed below.

3.2.1. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) reveals the electronic environment and connectivity of hydrogen atoms. For **4-Bromofuran-2-one**, two distinct signals are expected.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~6.4 - 6.6	Singlet (s)	1H	H3	Vinyl proton at C3, adjacent to the bromine-substituted C4. Its chemical shift is downfield due to the electron-withdrawing effect of the carbonyl group and the electronegativity of the ring oxygen.
~5.0 - 5.2	Singlet (s)	2H	H5	Methylene protons at C5. These protons are adjacent to the electron-withdrawing ring oxygen, shifting them downfield. They appear as a singlet as there are no adjacent protons to couple with.

3.2.2. ^{13}C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

Chemical Shift (δ , ppm)	Assignment	Rationale
~170 - 172	C2 (C=O)	Carbonyl carbon of the lactone, highly deshielded.
~125 - 128	C4	Olefinic carbon bonded to bromine. The deshielding effect of the double bond is partially offset by the shielding "heavy atom" effect of bromine.
~118 - 120	C3	Olefinic carbon adjacent to the carbonyl group.
~70 - 72	C5	Saturated carbon (CH ₂) bonded to the ring oxygen, which causes a significant downfield shift.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~1780 - 1750	Strong, Sharp	C=O Stretch	α,β -Unsaturated γ -Lactone
~1630 - 1610	Medium	C=C Stretch	Alkene
~1200 - 1100	Strong	C-O Stretch	Ester (Lactone)
~680 - 550	Medium	C-Br Stretch	Alkyl Halide

The carbonyl stretching frequency is a key diagnostic peak. Its position at a relatively high wavenumber (>1750 cm⁻¹) is characteristic of a five-membered ring lactone, where ring strain

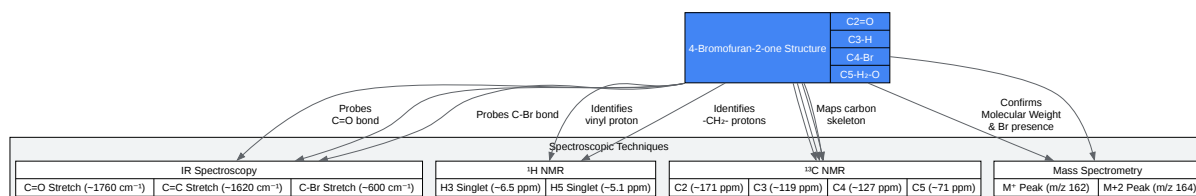
increases the frequency of the C=O vibration.[6]

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the elemental composition.

- Molecular Ion (M^+): The electron impact (EI) mass spectrum will show a characteristic pair of molecular ion peaks due to the two stable isotopes of bromine, ^{79}Br and ^{81}Br , which have nearly equal natural abundance (50.7% and 49.3%, respectively).
 - $m/z \approx 162$ (for $\text{C}_4\text{H}_3^{79}\text{BrO}_2$)
 - $m/z \approx 164$ (for $\text{C}_4\text{H}_3^{81}\text{BrO}_2$)
- Fragmentation: Common fragmentation pathways would include the loss of CO (m/z 28) and the loss of the bromine radical ($\text{Br}\cdot$), leading to significant fragment ions that can help confirm the structure.

Structural Elucidation Diagram



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Caption: Correlation of spectroscopic data to the molecular structure.

Safety and Handling

4-Bromofuran-2-one is classified as an irritant, particularly to the eyes. All handling should be performed in a chemical fume hood. Appropriate PPE, including safety goggles, gloves, and a lab coat, is mandatory. Bromine is highly corrosive, toxic, and volatile; extreme caution must be exercised during its use. All waste should be disposed of according to institutional and local regulations.

Conclusion

This guide has outlined a robust and reproducible method for the synthesis of **4-Bromofuran-2-one** via the direct bromination-elimination of 2(5H)-furanone. The causality behind the choice of reagents and conditions has been explained to provide a deeper understanding of the reaction mechanism. Furthermore, a comprehensive characterization protocol employing NMR, IR, and mass spectrometry has been detailed, providing a validated fingerprint for the target molecule. By integrating theoretical principles with practical methodologies, this document serves as a valuable resource for scientists engaged in synthetic chemistry and drug discovery, enabling the confident preparation and application of this important chemical building block.

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- To cite this document: BenchChem. [Synthesis and characterization of 4-Bromofuran-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1279700/docs#synthesis-and-characterization-of-4-bromofuran-2-one>]

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